2-((5-((4-Methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
2-((5-((4-Methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a methoxyphenoxy group, a phenyl group, and a triazole ring
Preparation Methods
The synthesis of 2-((5-((4-Methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the triazole ring, followed by the introduction of the methoxyphenoxy and phenyl groups. The final step involves the formation of the thioacetamide linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve efficient and cost-effective synthesis.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The triazole ring can undergo reduction under specific conditions to form dihydro derivatives.
Substitution: The phenyl and methoxyphenoxy groups can participate in electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-((5-((4-Methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of various pathogens.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((5-((4-Methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular membranes, disrupting their integrity and leading to cell death. The methoxyphenoxy and phenyl groups contribute to its overall hydrophobicity, enhancing its ability to penetrate biological membranes.
Comparison with Similar Compounds
Compared to other triazole derivatives, 2-((5-((4-Methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:
Fluconazole: A triazole antifungal agent with a different substitution pattern on the triazole ring.
Itraconazole: Another antifungal agent with a more complex structure and additional functional groups.
Voriconazole: A triazole derivative with potent antifungal activity and a different set of substituents. The uniqueness of this compound lies in its specific arrangement of methoxyphenoxy, phenyl, and thioacetamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H24N4O3S |
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Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-[[5-[(4-methoxyphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C25H24N4O3S/c1-18-8-10-19(11-9-18)26-24(30)17-33-25-28-27-23(29(25)20-6-4-3-5-7-20)16-32-22-14-12-21(31-2)13-15-22/h3-15H,16-17H2,1-2H3,(H,26,30) |
InChI Key |
DMFZOFWYUHONFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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